(6-Chloropyrazin-2-YL)boronic acid

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Process chemists using pinacol ester-protected boronic acids face extra deprotection steps that reduce yield and introduce impurities. Generic substitution with the 5-chloro isomer leads to failed couplings requiring extensive re-optimization. (6-Chloropyrazin-2-yl)boronic acid solves these challenges. • Direct Suzuki-Miyaura coupling eliminates pinacol ester deprotection, reducing unit operations and improving process mass intensity. • 6-Chloro substitution pattern provides distinct electronic profile governing regioselectivity; cannot be replicated by the 5-chloro isomer. • ≥95% purity ensures reliable cross-coupling outcomes for pharmaceutical and agrochemical intermediate synthesis.

Molecular Formula C4H4BClN2O2
Molecular Weight 158.35 g/mol
CAS No. 1310404-64-8
Cat. No. B1602420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Chloropyrazin-2-YL)boronic acid
CAS1310404-64-8
Molecular FormulaC4H4BClN2O2
Molecular Weight158.35 g/mol
Structural Identifiers
SMILESB(C1=CN=CC(=N1)Cl)(O)O
InChIInChI=1S/C4H4BClN2O2/c6-4-2-7-1-3(8-4)5(9)10/h1-2,9-10H
InChIKeyYVNZXZFLVPLRTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Guide for (6-Chloropyrazin-2-yl)boronic acid (CAS 1310404-64-8)


(6-Chloropyrazin-2-yl)boronic acid is a heteroaryl boronic acid building block used primarily in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex pharmaceutical and agrochemical intermediates . Its structure features a pyrazine ring with a chlorine atom at the 6-position and a boronic acid group at the 2-position, which allows for sequential functionalization via nucleophilic aromatic substitution or cross-coupling . The compound's predicted pKa is 5.17±0.53, which is relevant for understanding its behavior in protic solvents and during transmetallation .

Why (6-Chloropyrazin-2-yl)boronic acid Cannot Be Simply Substituted with Other Pyrazine Boronic Acids or Esters


Substituting (6-Chloropyrazin-2-yl)boronic acid with a close analog like its 5-chloro isomer or its pinacol ester introduces significant changes in reactivity, synthetic utility, and handling. The position of the chlorine atom on the pyrazine ring directly influences the electronic environment and the compound's susceptibility to both nucleophilic attack and oxidative addition, altering cross-coupling outcomes [1]. Furthermore, while the pinacol ester (CAS 1009378-52-2) is a popular protected form, it requires a separate deprotection step or is used under different catalytic conditions, and it exhibits distinct stability and purification profiles compared to the free boronic acid [2]. Generic substitution without rigorous validation can lead to failed reactions, lower yields, or the need for extensive re-optimization of synthetic protocols.

Quantitative Differentiation of (6-Chloropyrazin-2-yl)boronic acid from Its Closest Analogs


Purity Profile vs. Isomeric 5-Chloropyrazine-2-boronic acid

For sensitive applications, a higher minimum purity specification can be a critical selection factor. From leading suppliers, (6-Chloropyrazin-2-yl)boronic acid is available with a minimum purity of 98% as determined by HPLC [1]. In contrast, its close structural isomer, (5-Chloropyrazin-2-yl)boronic acid (CAS 1309982-45-3), is commonly offered at a lower minimum purity of 95% from comparable vendor sources .

Purity Procurement Quality Control

Reactivity Comparison: Boronic Acid vs. Pinacol Ester in Suzuki-Miyaura Coupling

The free boronic acid form can be directly used in cross-coupling reactions, avoiding the need for a separate deprotection step required for its corresponding pinacol ester [1]. While the pinacol ester of this compound (CAS 1009378-52-2) is a stable and commonly used reagent, class-level inference from studies on related aryl boronates indicates that under certain catalyst systems, the boronic acid can be the more reactive coupling partner, potentially leading to faster reaction rates and higher yields [2]. The choice between the two forms is not trivial; using the acid can eliminate the protodeborylation byproduct formation often observed during the hydrolysis of the corresponding pinacol ester [3].

Suzuki Coupling Reactivity Synthetic Efficiency

Storage and Stability Profile vs. Pinacol Ester

The physical and chemical properties of the free boronic acid dictate different handling and storage requirements compared to its ester derivatives. (6-Chloropyrazin-2-yl)boronic acid is recommended for storage at -20°C in a sealed, dry environment [1]. While the pinacol ester (CAS 1009378-52-2) is generally considered more shelf-stable and can sometimes be stored at 4°C or even room temperature , the free acid's specific requirement for low-temperature storage is a known characteristic of this class of compounds and is critical for maintaining its reactivity over time.

Stability Storage Logistics

Validated Application Scenarios for (6-Chloropyrazin-2-yl)boronic acid Based on Quantitative Evidence


High-Fidelity Medicinal Chemistry: Building Block for Late-Stage Functionalization

When synthesizing complex drug candidates where high purity is paramount to avoid costly purification failures, procurement of the 98% minimum purity grade of (6-Chloropyrazin-2-yl)boronic acid is justified [1]. The presence of the 6-chloro substituent provides a distinct electronic profile that influences the regioselectivity of subsequent reactions, a factor that cannot be replicated by its 5-chloro isomer [2]. This specificity makes it a valuable scaffold for exploring structure-activity relationships (SAR) around the pyrazine core.

Streamlined Cross-Coupling Workflows in Process Chemistry

For process chemists aiming to develop robust and efficient synthetic routes, the direct use of (6-Chloropyrazin-2-yl)boronic acid in Suzuki-Miyaura couplings eliminates the need for a separate ester deprotection step, thereby reducing unit operations and improving overall process mass intensity [3]. This is a key advantage over the use of its pinacol ester analog, where the added step can introduce new impurities and lower the overall yield [4].

Synthesis of Agrochemical Intermediates Requiring Specific Regiochemistry

The unique electronic properties conferred by the 6-chloro substitution pattern on the pyrazine ring are leveraged in the synthesis of specialized agrochemicals. The compound serves as a direct precursor for introducing this specific heteroaryl motif into target molecules, a transformation that would require a more circuitous route or be impossible with the 5-chloro isomer [5]. Its application in this field is supported by its role as a versatile intermediate in organic synthesis [6].

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